Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride
Description
The hydrochloride salt (Cl⁻) improves aqueous solubility, a feature common to many bioactive amines and heterocycles .
Properties
CAS No. |
63982-20-7 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(1-methyl-1,2,3,4-tetrahydroquinolin-1-ium-7-yl) N-methylcarbamate;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-12(15)16-10-6-5-9-4-3-7-14(2)11(9)8-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,15);1H |
InChI Key |
MDKZBOUTVQEGHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CCC[NH+]2C)C=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Carbamic Acid Esters via Phenol and Isocyanate Reaction
- The initial step involves reacting a substituted phenol, such as 7-hydroxy-1,2,3,4-tetrahydroquinoline, with an alkyl or aryl isocyanate to form the corresponding carbamate ester.
- The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), dioxane, dichloromethane, or chloroform.
- An organic or inorganic base is used to catalyze the reaction. Common bases include sodium hydride, sodium hydroxide, triethylamine, or pyridine.
- The reaction temperature ranges from -10°C to 80°C, and the reaction time varies from 0.5 to 100 hours depending on the reactants and conditions.
- The molar ratio of phenol to isocyanate is maintained between 1:1 and 1:1.2 to ensure complete conversion.
Table 1: Typical Reaction Conditions for Carbamate Ester Formation
| Parameter | Range/Type |
|---|---|
| Solvent | THF, DMF, dioxane, dichloromethane, chloroform |
| Base | Sodium hydride, sodium hydroxide, triethylamine, pyridine |
| Temperature | -10°C to 80°C |
| Reaction time | 0.5 to 100 hours |
| Molar ratio (phenol:isocyanate) | 1:1 to 1:1.2 |
Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline Derivatives
- The quinoline ring is partially hydrogenated to the tetrahydroquinoline form using catalytic hydrogenation.
- Catalysts such as 5–10% palladium on carbon (Pd-C) are employed.
- The reaction is carried out in solvents like ethanol or methanol.
- Hydrogen pressure is applied typically between 50–60 psi.
- The reaction duration is from 4 to 12 hours at room temperature.
N-Methylation of Tetrahydroquinoline Nitrogen
- The nitrogen atom of the tetrahydroquinoline ring is methylated to introduce the N-methyl group.
- Alkylating agents such as methyl iodide (MeI) are used.
- The reaction is performed in solvents such as THF, dioxane, or DMF.
- Temperature is controlled between 10°C and 37°C.
- Reaction times range from 3 to 48 hours.
Formation of Hydrochloride Salt
- The final carbamate ester is converted into its hydrochloride salt form by treatment with hydrochloric acid.
- This step improves the compound’s stability and solubility for pharmaceutical applications.
Detailed Synthesis Example (Adapted from Patent WO2006070394A1)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | React 7-hydroxy-1,2,3,4-tetrahydroquinoline with alkyl isocyanate in THF, with triethylamine at 0–25°C for 24 hours | Carbamate ester intermediate formed |
| 2 | Catalytic hydrogenation using 5% Pd-C in ethanol under 50 psi H2 at room temperature for 8 hours | Reduction to tetrahydroquinoline derivative |
| 3 | N-Methylation with methyl iodide in DMF at 25°C for 12 hours | N-methylated carbamate ester |
| 4 | Treatment with HCl in ethanol to yield hydrochloride salt | Final product: Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride |
Analytical Data and Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of methyl groups, aromatic protons, and tetrahydroquinoline ring protons.
- Mass Spectrometry: Confirms molecular weight consistent with the carbamate ester and its hydrochloride salt.
- Melting Point: Characteristic melting point range for the hydrochloride salt.
- Purity: Typically confirmed by HPLC or TLC.
Summary Table of Key Preparation Parameters
| Preparation Stage | Reagents/Catalysts | Solvent(s) | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|
| Carbamate ester formation | Substituted phenol, alkyl/aryl isocyanate, base (NaH, NaOH, TEA, pyridine) | THF, DMF, dioxane, DCM, chloroform | -10°C to 80°C | 0.5–100 hours | Molar ratio phenol:isocyanate 1:1 to 1:1.2 |
| Hydrogenation | Pd-C catalyst (5–10%), H2 gas | Ethanol or methanol | Room temp | 4–12 hours | 50–60 psi H2 pressure |
| N-Methylation | Methyl iodide | THF, DMF, dioxane | 10°C to 37°C | 3–48 hours | Alkylation of tetrahydroquinoline N |
| Hydrochloride salt formation | HCl acid | Ethanol | Ambient | 1–2 hours | Salt formation for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to two classes of structurally related molecules from the evidence:
7-Chloro-1-(Toluene-4-Sulfonyl)-1,2,3,4-Tetrahydro-Benzo[b]azepin-5-one () Core Structure: Tetrahydrobenzoazepinone (7-membered ring) vs. tetrahydroquinoline (6-membered fused ring). Substituents: Chloro and tosyl groups in the azepinone vs. methyl carbamate and methyl groups in the target compound. Implications: The sulfonyl group in the azepinone enhances electron-withdrawing properties and may reduce metabolic stability compared to the carbamate ester, which is more prone to hydrolysis .
Carbamic Acid, N-(3-Amino-1-Methylpropyl)-, 1,1-Dimethylethyl Ester, Hydrochloride () Core Structure: Linear alkyl chain with tertiary-butyl ester vs. tetrahydroquinolinyl ester. Implications: The tert-butyl ester in ’s compound offers greater hydrolytic stability, whereas the tetrahydroquinolinyl ester in the target compound may facilitate targeted delivery to aromatic receptor sites .
Physicochemical Properties
Biological Activity
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a derivative of tetrahydroquinoline, which is known for its diverse biological properties. Its molecular formula is with a molecular weight of approximately 276.75 g/mol. The structure features a quinoline ring fused with a tetrahydro structure, which contributes to its biological activity.
Antioxidative Activity
Research has demonstrated that derivatives of tetrahydroquinoline exhibit antioxidative properties. For instance, studies have shown that related compounds can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidative activity was evaluated using the ferric thiocyanate method in linoleic acid systems, revealing moderate antioxidative effects and synergistic interactions with known antioxidants such as butylated hydroxy anisole (BHA) and alpha-tocopherol .
Antitumor Activity
Tetrahydroquinoline derivatives have been investigated for their antitumor potential. A comprehensive review highlighted various α-carboline alkaloids derived from this class of compounds that exhibit significant cytotoxicity against multiple cancer cell lines. For example, certain analogs have shown IC50 values in the low micromolar range against leukemia and melanoma cell lines, indicating their potential as anticancer agents .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds related to carbamic acid derivatives. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of carbamic acid derivatives is often linked to their ability to interact with various biological targets:
- Inhibition of Topoisomerase II : Some studies indicate that certain tetrahydroquinoline derivatives can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA cleavage and cytotoxicity in cancer cells .
- Antimicrobial Activity : The antimicrobial properties of these compounds have been explored, showing effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: Antioxidative Properties
In a study evaluating the antioxidative capacity of a related compound, researchers found that it significantly reduced malondialdehyde levels in rat models subjected to oxidative stress. The compound demonstrated a dose-dependent effect, supporting its potential use as an antioxidant supplement .
Study 2: Antitumor Efficacy
A series of experiments conducted on mice bearing tumor xenografts revealed that administration of tetrahydroquinoline derivatives resulted in a marked reduction in tumor size compared to control groups. These findings suggest that these compounds may serve as effective agents in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for preparing the hydrochloride salt of this compound, and how can yield be optimized?
Methodological Answer: The hydrochloride form is typically synthesized via carbamate esterification followed by acid-mediated salt formation. A validated approach involves reacting 1-methyl-1,2,3,4-tetrahydro-7-quinolinylamine with methyl isocyanate under anhydrous conditions, followed by HCl gas saturation in ethanol to precipitate the hydrochloride salt . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to isocyanate), inert atmosphere (N₂/Ar), and low-temperature reaction conditions (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) improves purity (>98%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the tetrahydroquinoline scaffold (δ 2.8–3.2 ppm for methylene protons) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
- HPLC-MS: Reverse-phase C18 columns (ACN/0.1% TFA gradient) coupled with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~323) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities, particularly for the tetrahydroquinoline ring conformation .
Q. How does the hydrochloride salt influence solubility and stability in aqueous buffers?
Methodological Answer: The hydrochloride form enhances aqueous solubility (up to 25 mg/mL in PBS pH 7.4) compared to the free base due to ionic interactions. Stability studies (25°C, 72 hr) show <5% degradation in pH 4–6 buffers but rapid hydrolysis (>90% degradation) at pH >8, attributed to carbamate ester lability. For long-term storage, lyophilization and storage at -20°C under desiccation are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pKa values (e.g., ± vs. literature discrepancies)?
Methodological Answer: Discrepancies in pKa values often arise from solvent polarity or ionic strength variations. To standardize measurements:
- Use potentiometric titration in 0.15 M KCl at 25°C to minimize activity coefficient errors.
- Validate with computational methods (e.g., COSMO-RS) correlating experimental and predicted pKa .
- Cross-check using UV-Vis spectroscopy at λ_max 270 nm (quinoline ring absorption) under controlled pH gradients .
Q. How can chiral resolution be achieved for stereoisomeric impurities in synthesis?
Methodological Answer: The tetrahydroquinoline scaffold may form enantiomers during ring hydrogenation. Chiral resolution methods include:
Q. What experimental designs mitigate stability challenges in biological assays (e.g., serum-containing media)?
Methodological Answer:
- Serum Pre-treatment: Incubate fetal bovine serum (FBS) with phenylmethylsulfonyl fluoride (PMSF, 1 mM) to inhibit esterases that hydrolyze the carbamate .
- Prodrug Modification: Introduce steric hindrance (e.g., tert-butyl groups) at the carbamate’s methyl position to reduce enzymatic degradation .
- Real-Time Monitoring: Use LC-MS/MS to quantify degradation products (e.g., free tetrahydroquinoline) in media over 24 hr .
Q. How do structural analogs (e.g., thiophanate-methyl or formetanate hydrochloride) inform SAR studies?
Methodological Answer:
- Bioisosteric Replacement: Replace the carbamate ester with thiocarbamate (as in thiophanate-methyl) to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays .
- Quaternary Ammonium Modifications: Introduce dimethylamino groups (as in formetanate hydrochloride) to study charge-dependent cellular uptake via flow cytometry .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to map steric/electronic contributions of the tetrahydroquinoline and carbamate moieties to receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
